tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate
Description
tert-Butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a pyrrolidine core substituted with benzyl and phenyl groups. Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the aromatic substituents may influence lipophilicity and receptor-binding properties .
Properties
IUPAC Name |
tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-14-20-16-25(15-18-10-6-4-7-11-18)17-21(20)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTKAKUBBDISOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and the corresponding pyrrolidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxidized carbamate derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: This compound is used in medicinal chemistry for the development of pharmaceutical agents. It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating neurological disorders .
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on structural features, synthetic routes, and physicochemical properties.
Structural Analogs
a) tert-Butyl N-(1-Benzoyl-3-methyl-pyrrolidin-3-yl)carbamate (CAS 2891598-79-9)
- Structure : Contains a benzoyl group at position 1 and a methyl group at position 3 of the pyrrolidine ring, with a Boc-protected amine.
- Molecular Formula : C₁₇H₂₄N₂O₃.
- The methyl substituent may reduce steric hindrance compared to the phenyl group in the target molecule .
b) tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate (CAS 154737-89-0)
- Structure : Cyclopentane ring with trans-3-hydroxy and Boc-protected amine groups.
- Key Differences : The absence of aromatic substituents reduces lipophilicity, making this analog more polar. The hydroxy group introduces hydrogen-bonding capacity, which may enhance aqueous solubility compared to the target compound .
c) Pyrazolo[3,4-d]pyrimidin-3-yl Derivatives (Example 75, )
- Structure: Features a pyrazolo-pyrimidine core fused with fluorophenyl and chromenone groups.
- Key Differences : The heterocyclic core and fluorinated aromatic systems confer distinct electronic properties and bioactivity, such as kinase inhibition, which is less evident in the pyrrolidine-based target compound .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and aromaticity correlate with lower solubility compared to the benzoyl-methyl analog.
- Example 75’s pyrazolo-pyrimidine core and fluorinated groups significantly increase melting point and lipophilicity.
Pharmacological Relevance
- The target compound’s pyrrolidine core and aromatic groups suggest utility in central nervous system (CNS) drug candidates, where rigidity and blood-brain barrier penetration are critical.
- In contrast, Example 75’s pyrazolo-pyrimidine derivatives exhibit kinase inhibitory activity (e.g., targeting BTK or JAK kinases), highlighting the impact of core heterocycle selection on bioactivity .
Biological Activity
Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is a compound of interest in neuropharmacology due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 352.47 g/mol. The compound features a pyrrolidine ring with specific substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.47 g/mol |
| CAS Number | 1803582-04-8 |
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activity. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors, which are critical in the treatment of various neurological disorders.
- Dopamine Receptor Interaction : The compound may interact with dopamine receptors, influencing dopaminergic signaling pathways. This interaction is crucial for potential applications in treating conditions like Parkinson's disease and schizophrenia.
- Serotonin Modulation : It may also affect serotonin pathways, which could be beneficial in managing mood disorders.
Antioxidant Activity
Studies have shown that compounds with similar structures can exhibit antioxidant properties by reducing reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative stress. This action is vital in neurodegenerative diseases where oxidative damage plays a significant role.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the following mechanisms are involved:
- Receptor Binding : The compound likely binds to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and activity.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Neuroprotection : In vitro studies demonstrated that related pyrrolidine derivatives protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential neuroprotective role for this compound.
- Behavioral Studies : Animal models treated with similar compounds showed improvements in motor function and cognitive performance, indicating possible therapeutic benefits for neurodegenerative diseases.
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-phenyltetrahydropyridine | Tetrahydropyridine ring | Potential neuroprotective effects |
| N-(1-Benzylpyrrolidin-3-yl)benzamide | Benzamide substituent | Different interaction dynamics with receptors |
| Tert-butyl N-(1-benzoyl)-pyrrolidin-3-carboxamide | Benzoyl group instead of benzyl | Different metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
